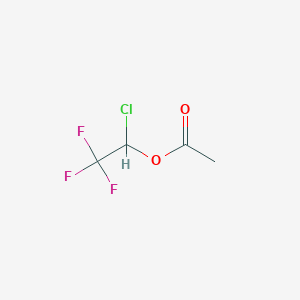

1-Chloro-2,2,2-trifluoroethyl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4ClF3O2 |

|---|---|

Molecular Weight |

176.52 g/mol |

IUPAC Name |

(1-chloro-2,2,2-trifluoroethyl) acetate |

InChI |

InChI=1S/C4H4ClF3O2/c1-2(9)10-3(5)4(6,7)8/h3H,1H3 |

InChI Key |

KHESZRSDKBCDFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C(F)(F)F)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1 Chloro 2,2,2 Trifluoroethyl Acetate

Direct Esterification Approaches

A primary and straightforward route to 1-chloro-2,2,2-trifluoroethyl acetate (B1210297) is the direct esterification of 1-chloro-2,2,2-trifluoroethanol with an acetylating agent. However, the reactivity of fluorinated alcohols like 1-chloro-2,2,2-trifluoroethanol is significantly reduced due to the strong electron-withdrawing effect of the trifluoromethyl group, which diminishes the nucleophilicity of the hydroxyl group. tandfonline.com Consequently, these reactions often necessitate specific conditions, potent reagents, or catalytic activation to proceed efficiently.

The esterification is typically performed by reacting the alcohol with a source of the acetyl group, such as acetic acid or its more reactive derivatives like acetyl chloride and acetic anhydride. Standard esterification with acetic acid often requires harsh conditions and a strong acid catalyst. A more common laboratory-scale approach involves using acetyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct and drive the reaction forward.

Recent advancements have explored milder and more efficient methods for esterifying challenging perfluorinated alcohols. One such method employs XtalFluor-E as a mediating agent for the direct esterification of carboxylic acids with perfluorinated alcohols. This approach yields the corresponding esters in moderate to excellent yields across a range of substrates. nih.govresearchgate.net The reaction is believed to proceed through a (diethylamino)difluoro-λ4-sulfanyl carboxylate intermediate rather than an acyl fluoride (B91410). nih.gov

Table 1: Reagents for Direct Esterification of Fluorinated Alcohols

| Acetylating Agent | Co-reagent/Solvent | Typical Conditions |

|---|---|---|

| Acetic Acid | Acid catalyst | Elevated temperatures |

| Acetyl Chloride | Pyridine or other base | Room temperature or gentle heating |

| Acetic Anhydride | Acid or base catalyst | Moderate heating |

This table presents generalized conditions based on standard esterification principles and specific findings for fluorinated alcohols.

Given the low nucleophilicity of fluorinated alcohols, catalysis is crucial for achieving reasonable reaction rates and yields. tandfonline.com For reactions involving acetic acid, strong acid catalysts are standard. In syntheses using more reactive acylating agents like acetyl chloride, the reaction is often facilitated by a stoichiometric amount of a base (e.g., pyridine) which acts as both a catalyst and an acid scavenger.

More sophisticated catalytic systems have been developed for challenging esterifications. For instance, while not directly applied to 1-chloro-2,2,2-trifluoroethyl acetate, studies on the synthesis of other 2,2,2-trifluoroethyl esters highlight the necessity of catalysts or strong condensation agents to overcome the poor reactivity of 2,2,2-trifluoroethanol (B45653). tandfonline.com

Halogenation and Acetylation Strategies

An alternative synthetic paradigm involves the sequential introduction of the chloro and acetyl functionalities onto a trifluoroethyl backbone. This can be achieved by first chlorinating a suitable precursor followed by acetylation, or by incorporating the acetyl group onto a molecule that already contains a suitable leaving group at the target position.

The critical step in this strategy is the selective introduction of a chlorine atom at the 1-position of a 2,2,2-trifluoroethyl precursor. A common method for this transformation is the substitution of a hydroxyl group using a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose.

A well-documented example of this type of transformation is the synthesis of N-1-(chloro-2,2,2-trifluoro-ethyl)acetamide from N-(2,2,2-trifluoro-1-hydroxyethyl)-acetamide. orgsyn.org In this procedure, the hydroxyethyl (B10761427) compound is treated with thionyl chloride in heptane (B126788) and heated to 85 °C to yield the chlorinated product. orgsyn.org A similar strategy is employed in the synthesis of 1-chloro-2,2,2-trifluoroethyl isocyanate, where N-(2,2,2-trifluoroethyl-1-hydroxy)-O-ethylcarbamate is reacted with thionyl chloride or phosphorus pentachloride. researchgate.net These examples demonstrate a reliable method for converting a C-OH bond to a C-Cl bond at the position alpha to the trifluoromethyl group.

Table 2: Example of Chlorination at the 1-Position of a Trifluoroethyl Precursor

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|

Data derived from a procedure documented in Organic Syntheses. orgsyn.org

The incorporation of the acetyl group can be accomplished via nucleophilic substitution, where an acetate salt displaces a suitable leaving group, such as a halide. For instance, a process for preparing 2,2,2-trifluoroethanol utilizes the reaction of 2-chloro-1,1,1-trifluoroethane (B1216089) with an alkali metal salt of a carboxylic acid, such as potassium acetate, to form the intermediate 2,2,2-trifluoroethyl acetate. google.com

By analogy, a potential route to this compound could involve the reaction of a precursor like 1,1-dichloro-2,2,2-trifluoroethane with an acetate salt in a suitable solvent. In such a reaction, the acetate ion would act as a nucleophile to displace one of the chlorine atoms, yielding the desired product. This type of reaction is typically performed at elevated temperatures, often under pressure. google.com

Synthesis from Related Trifluoroethyl Precursors

Complex, multi-step syntheses starting from more readily available trifluoroethyl precursors represent a practical approach to constructing the target molecule. These routes build the required functionality step-by-step.

A relevant synthetic sequence is detailed in Organic Syntheses, which, while targeting a different final molecule, perfectly illustrates the key transformations required. orgsyn.org The synthesis begins with 2,2,2-trifluoro-1-methoxyethanol, which is first reacted with acetamide (B32628) in 1,4-dioxane (B91453) at reflux to form N-(2,2,2-trifluoro-1-hydroxyethyl)-acetamide. This intermediate possesses the necessary trifluoroethyl and N-acetyl groups. The crucial chlorination step is then performed using thionyl chloride, as described in section 2.2.1, to produce N-1-(chloro-2,2,2-trifluoro-ethyl)acetamide. orgsyn.org Although this final product is an amide rather than an ester, the methodology for creating the 1-chloro-2,2,2-trifluoroethyl core structure is clearly established and serves as a foundational strategy for accessing related compounds like the target ester.

Conversion of 1,1,1-Trifluoro-2-chloroethane Derivatives

A significant pathway to this compound involves the use of 1,1,1-trifluoro-2-chloroethane (also known as HCFC-133a) as a starting material. This method typically proceeds through the formation of an acetate ester intermediate which is subsequently chlorinated, or by direct reaction with an appropriate acetate source.

One documented approach involves the reaction of 2-chloro-1,1,1-trifluoroethane with an alkali metal salt of a carboxylic acid, such as sodium acetate, in an anhydrous aprotic solvent. This reaction yields the carboxylic acid ester of 2,2,2-trifluoroethanol. rsc.org While the primary product in some industrial processes is 2,2,2-trifluoroethanol via subsequent hydrolysis, the acetate intermediate, 2,2,2-trifluoroethyl acetate, is a key isolable compound in this pathway. rsc.org

The general reaction can be represented as: CF₃CH₂Cl + CH₃COOM → CH₃COOCH₂CF₃ + MCl Where M represents an alkali metal cation. rsc.org

To obtain the target compound, this compound, a subsequent chlorination step of the formed 2,2,2-trifluoroethyl acetate would be necessary.

Transformations from Trifluoroethanol Derivatives

Another primary synthetic route starts from 2,2,2-trifluoroethanol or its derivatives. This approach generally involves an initial esterification followed by a chlorination step, or the direct chlorination of a suitable trifluoroethanol precursor followed by acetylation.

A common method for forming the acetate is the esterification of 2,2,2-trifluoroethanol with acetyl chloride or acetic anhydride. For instance, reacting 2,2,2-trifluoroethanol with acetyl chloride, often in the presence of a base like pyridine, affords 2,2,2-trifluoroethyl acetate through nucleophilic acyl substitution. researchgate.net

The subsequent, or preceding, chlorination step is crucial. A relevant example of such a transformation is the chlorination of a similar trifluoroethanol derivative. For instance, N-(2,2,2-trifluoro-1-hydroxyethyl)-acetamide can be converted to N-(1-chloro-2,2,2-trifluoro-ethyl)acetamide by treatment with thionyl chloride in a suitable solvent like heptane. rsc.org This demonstrates a viable method for introducing a chlorine atom at the C1 position of a trifluoroethyl group.

A plausible synthetic sequence would therefore be:

Esterification: CF₃CH₂OH + CH₃COCl → CH₃COOCH₂CF₃ + HCl

Chlorination: CH₃COOCH₂CF₃ + Chlorinating Agent → CH₃COOCH(Cl)CF₃

Mechanistic Studies of this compound Formation Reactions

The mechanism for the formation of the acetate ester from 2-chloro-1,1,1-trifluoroethane has been studied. The reaction proceeds in a two-step manner when using an acetate salt. rsc.org

The first step is a nucleophilic substitution where the acetate anion displaces the chloride ion from 2-chloro-1,1,1-trifluoroethane. This results in the formation of 2,2,2-trifluoroethyl acetate and an alkali metal chloride. rsc.org

Step 1: Nucleophilic Substitution CF₃CH₂Cl + CH₃COO⁻ → CH₃COOCH₂CF₃ + Cl⁻

This reaction is typically conducted in an anhydrous aprotic solvent to favor the formation of the ester. rsc.org

The subsequent step in the industrial synthesis of 2,2,2-trifluoroethanol is the hydrolysis of the formed ester. rsc.org However, for the synthesis of this compound, the focus would be on the chlorination of this intermediate. The mechanism of chlorination would depend on the specific reagent used (e.g., radical, electrophilic, or nucleophilic chlorination). For instance, using a reagent like thionyl chloride on a corresponding alcohol would likely proceed through a chlorosulfite intermediate, followed by an internal nucleophilic attack (SNi mechanism) or an attack by a chloride ion.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering the use of sustainable solvents and maximizing reaction efficiency.

Utilization of Sustainable Solvents in Reaction Pathways

Traditional organic solvents often pose environmental and health risks. nih.gov Green chemistry encourages their replacement with more benign alternatives. nih.govnih.gov For the synthesis of this compound, several classes of greener solvents could be considered for the key reaction steps, such as acylation and chlorination.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. chemijournal.comfrontiersin.org Their negligible vapor pressure reduces air pollution. chemijournal.com ILs have been successfully used in a variety of organic syntheses and could be explored for the acylation of halogenated alcohols. chemijournal.commdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. nih.govtue.nl They share many of the advantages of ILs, such as low volatility, but are often cheaper and more biodegradable. nih.gov

Greener Conventional Solvents: Solvents like esters (e.g., isopropyl acetate, methyl acetate) are considered more environmentally acceptable alternatives to halogenated solvents like dichloromethane (B109758) for certain reactions, including oxidations of alcohols. rsc.org Given that acylation is a key step, exploring these ester solvents could be a viable green approach.

Solvent-Free Reactions: In some cases, it may be possible to conduct reactions without a solvent, for example, by heating the neat reactants. rsc.org This approach significantly reduces waste and simplifies purification. rsc.org

The selection of a suitable green solvent would depend on the specific reaction conditions and the solubility of the reactants and catalysts.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.netresearchgate.net A higher atom economy signifies a more efficient and less wasteful process. mdpi.com

Let's analyze the atom economy for a plausible synthesis of this compound.

Route 1: From 2-chloro-1,1,1-trifluoroethane and sodium acetate, followed by chlorination.

Step A: Acetylation C₂H₂ClF₃ + CH₃COONa → C₄H₅F₃O₂ + NaCl (118.49 g/mol ) + (82.03 g/mol ) → (142.08 g/mol ) + (58.44 g/mol )

Atom Economy = (Molecular Weight of C₄H₅F₃O₂) / (Molecular Weight of C₂H₂ClF₃ + Molecular Weight of CH₃COONa) * 100 Atom Economy = (142.08) / (118.49 + 82.03) * 100 = 70.86%

Step B: Hypothetical Chlorination (e.g., with SO₂Cl₂) C₄H₅F₃O₂ + SO₂Cl₂ → C₄H₄ClF₃O₂ + SO₂ + HCl (142.08 g/mol ) + (134.97 g/mol ) → (176.52 g/mol ) + (64.07 g/mol ) + (36.46 g/mol )

Atom Economy = (Molecular Weight of C₄H₄ClF₃O₂) / (Molecular Weight of C₄H₅F₃O₂ + Molecular Weight of SO₂Cl₂) * 100 Atom Economy = (176.52) / (142.08 + 134.97) * 100 = 63.72%

Route 2: From 2,2,2-trifluoroethanol and acetyl chloride, followed by chlorination.

Step A: Esterification C₂H₃F₃O + CH₃COCl → C₄H₅F₃O₂ + HCl (100.04 g/mol ) + (78.50 g/mol ) → (142.08 g/mol ) + (36.46 g/mol )

Atom Economy = (Molecular Weight of C₄H₅F₃O₂) / (Molecular Weight of C₂H₃F₃O + Molecular Weight of CH₃COCl) * 100 Atom Economy = (142.08) / (100.04 + 78.50) * 100 = 79.58%

Step B: Hypothetical Chlorination (as above) Atom Economy = 63.72%

The following table summarizes the atom economy for these hypothetical reaction steps.

| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Acetylation of C₂H₂ClF₃ | C₂H₂ClF₃, CH₃COONa | C₄H₅F₃O₂ | NaCl | 70.86 |

| Esterification of C₂H₃F₃O | C₂H₃F₃O, CH₃COCl | C₄H₅F₃O₂ | HCl | 79.58 |

| Chlorination of C₄H₅F₃O₂ | C₄H₅F₃O₂, SO₂Cl₂ | C₄H₄ClF₃O₂ | SO₂, HCl | 63.72 |

Iii. Chemical Reactivity and Reaction Mechanisms of 1 Chloro 2,2,2 Trifluoroethyl Acetate

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group attached to the ethyl chain can be displaced by a variety of nucleophiles. This substitution can proceed through different mechanistic pathways, with the structure of the substrate playing a critical role in determining the dominant mechanism.

Nucleophilic substitution reactions primarily occur via two mechanisms: unimolecular (S_N1) and bimolecular (S_N2). youtube.com

S_N1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. byjus.com For 1-chloro-2,2,2-trifluoroethyl acetate (B1210297), the carbon bearing the chlorine is a secondary carbon. However, the formation of a carbocation at this position is strongly disfavored. The potent electron-withdrawing inductive effect of the adjacent trifluoromethyl (CF₃) group would severely destabilize a positive charge on the neighboring carbon. Therefore, the S_N1 pathway is considered highly unfavorable for this compound.

S_N2 Mechanism: This is a one-step, or concerted, mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com This pathway is favored for primary and less-hindered secondary halides. libretexts.org For 1-chloro-2,2,2-trifluoroethyl acetate, the S_N2 mechanism is the predominant pathway for substitution at the C-Cl bond. The substrate is a secondary halide, but the steric hindrance is not prohibitive. Crucially, the electron-withdrawing CF₃ group enhances the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to attack by a nucleophile. The reaction proceeds with an inversion of stereochemistry at the chiral center. youtube.com

The choice between S_N1 and S_N2 is determined by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. libretexts.orgpressbooks.pub For this specific substrate, the electronic effect of the CF₃ group is the deciding factor that directs the reaction through an S_N2 pathway.

A range of nucleophiles can participate in the S_N2 displacement of the chloride from this compound. The reactivity generally correlates with the nucleophilicity of the attacking species. Stronger nucleophiles lead to faster reaction rates. chemguide.co.uk

Common nucleophiles include:

Hydroxide (B78521) ions (OH⁻)

Alkoxide ions (RO⁻)

Cyanide ions (CN⁻)

Azide ions (N₃⁻)

Amines (RNH₂, R₂NH)

Thiolates (RS⁻)

The table below illustrates the expected products from the reaction of this compound with various nucleophiles via an S_N2 mechanism.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 1-Hydroxy-2,2,2-trifluoroethyl acetate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2,2,2-trifluoroethyl acetate |

| Cyanide | Sodium Cyanide (NaCN) | 1-Cyano-2,2,2-trifluoroethyl acetate |

| Amine | Ammonia (NH₃) | 1-Amino-2,2,2-trifluoroethyl acetate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-2,2,2-trifluoroethyl acetate |

Hydrolysis and Transesterification Reactions

These reactions involve nucleophilic attack at the carbonyl carbon of the ester group. The reactivity of the ester is significantly enhanced by the electron-withdrawing 2,2,2-trifluoroethyl group.

Under acidic conditions, esters are hydrolyzed to a carboxylic acid and an alcohol. libretexts.org This reaction is an equilibrium process, and the mechanism for simple esters is typically the A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. ucoz.com

The mechanism involves several steps:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group, making it more electrophilic. chemguide.co.uk

Nucleophilic attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

Elimination of the protonated alcohol (a good leaving group) to reform the carbonyl group.

Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. libretexts.org

For this compound, the product of hydrolysis is acetic acid and 1-chloro-2,2,2-trifluoroethanol. The strong inductive effect of the fluorines in the alcohol portion makes the carbonyl carbon significantly more electrophilic, generally leading to a faster rate of hydrolysis compared to non-fluorinated esters like ethyl acetate. rsc.org

Base-Mediated Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide, esters undergo hydrolysis in a process known as saponification. masterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.comchemistrysteps.com

The mechanism is typically B_AC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) and involves:

Nucleophilic addition of a hydroxide ion to the ester carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the intermediate, with the expulsion of the alkoxide ion (⁻OCH(Cl)CF₃) as the leaving group.

A rapid, irreversible acid-base reaction where the liberated alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the alcohol.

The rate of base-mediated hydrolysis is also accelerated by the electron-withdrawing nature of the 1-chloro-2,2,2-trifluoroethyl group.

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This is an equilibrium-controlled process that is driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product as it forms. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: This involves an alkoxide (RO⁻) from the new alcohol acting as the nucleophile, attacking the ester carbonyl via an addition-elimination mechanism. wikipedia.org

| Reaction | Catalyst | Reactant | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Water (H₂O) | Acetic Acid + 1-Chloro-2,2,2-trifluoroethanol |

| Base-Mediated Hydrolysis | OH⁻ | Water (H₂O) | Acetate Salt + 1-Chloro-2,2,2-trifluoroethanol |

| Transesterification | Acid (H⁺) or Base (RO⁻) | Methanol (CH₃OH) | Methyl Acetate + 1-Chloro-2,2,2-trifluoroethanol |

Elimination Reactions to Form Fluorinated Alkenes

When treated with a base, this compound can undergo an elimination reaction (dehydrochlorination) to form a fluorinated alkene. This reaction competes with nucleophilic substitution. dalalinstitute.com The likely product is 2,2,2-trifluoroethylidene acetate (CF₃-CH=O-C(O)CH₃), although subsequent reactions are possible. The choice of base and reaction conditions is crucial in favoring elimination over substitution. Bulky, non-nucleophilic bases are typically used to promote elimination.

The possible mechanisms are E1, E2, and E1cB. dalalinstitute.comwikipedia.org

E1 Mechanism: This pathway is highly unlikely for the same reason the S_N1 pathway is disfavored: the instability of the resulting carbocation. libretexts.org

E2 Mechanism: This concerted mechanism involves the simultaneous removal of a proton by a base and the departure of the leaving group. dalalinstitute.com It requires an anti-periplanar arrangement of the proton and the leaving group.

E1cB Mechanism: This two-step mechanism is particularly relevant for substrates with an acidic proton and a poor leaving group. wikipedia.orgopenstax.org It proceeds via the formation of a carbanion intermediate. Given the powerful electron-withdrawing effect of the CF₃ group, the hydrogen on the same carbon as the chlorine atom (the α-hydrogen) is significantly more acidic than in non-fluorinated analogs. This enhanced acidity makes the E1cB pathway a highly probable mechanism, especially with a strong base. The base first abstracts the acidic proton to form a stabilized carbanion, which then expels the chloride ion in a second step to form the alkene. The pyrolysis of similar compounds like 1-chloro-1,1-difluoroethane (B1203169) to produce vinylidene fluoride (B91410) highlights that elimination is a viable pathway for such structures. researchgate.net

E1 and E2 Elimination Pathways

Elimination reactions of alkyl halides are fundamental processes for the synthesis of alkenes. libretexts.org The specific pathway—E1 (Elimination, unimolecular), E2 (Elimination, bimolecular), or E1cB (Elimination, unimolecular, conjugate base)—is determined by factors such as the substrate structure, base strength, and leaving group ability. libretexts.orgwikipedia.org

For this compound, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the acidity of the hydrogen atom on the adjacent carbon (the β-hydrogen). siue.edu This acidification makes the proton susceptible to abstraction by a base. The acetate group, while a competent leaving group, is considered relatively poor compared to halides like bromide or iodide. wikipedia.orgquora.com

Given these structural features, the E1cB mechanism is the most probable elimination pathway for this compound, especially in the presence of a moderately strong to strong base. wikipedia.org The E1cB reaction proceeds in two steps:

A base abstracts the acidic β-hydrogen to form a stabilized carbanion intermediate (the conjugate base). wikipedia.org

The lone pair of electrons on the carbanion expels the leaving group (acetate) to form the double bond. wikipedia.org

An E2 mechanism , which is a concerted, single-step process where the C-H bond breaks simultaneously with the C-Cl bond, is also possible but may exist on a spectrum with the E1cB pathway. nih.govmsu.edu The transition state would have significant carbanionic character.

The E1 pathway is highly unlikely. This mechanism involves the initial formation of a carbocation, which would be severely destabilized by the adjacent, strongly electron-withdrawing CF₃ group. siue.edu

| Pathway | Mechanism | Kinetics | Base Requirement | Leaving Group | Intermediate | Likelihood for this Compound |

|---|---|---|---|---|---|---|

| E1 | Two steps, rate-determining carbocation formation | First order: Rate = k[Substrate] | Weak base sufficient | Good leaving group required | Carbocation | Very Unlikely |

| E2 | One concerted step | Second order: Rate = k[Substrate][Base] | Strong base favored | Good leaving group favored | None (Transition State) | Possible, with E1cB character |

| E1cB | Two steps, carbanion formation | Variable (often Rate = k[Substrate][Base]) | Moderate to strong base | Poor leaving group tolerated | Carbanion | Highly Likely |

Stereochemical Outcomes of Elimination Processes

The stereochemistry of the resulting alkene is directly linked to the reaction mechanism.

E1 reactions are typically not stereospecific and tend to produce the most thermodynamically stable alkene (the Zaitsev product) because the intermediate carbocation can undergo rotation before deprotonation. libretexts.orglumenlearning.com

E2 reactions are stereospecific, requiring a specific spatial arrangement of the departing hydrogen and leaving group—typically anti-periplanar. msu.edulibretexts.org This geometric constraint dictates the stereochemistry of the product alkene. acs.org

For the E1cB mechanism , which proceeds through a carbanion intermediate, the stereochemical outcome can be more complex. If the carbanion has a sufficient lifetime to undergo rotation around the carbon-carbon bond before the leaving group is expelled, a mixture of E and Z isomers could be formed, with the ratio often favoring the more stable trans (E) isomer. However, the stability of the carbanion and the nature of the leaving group can influence this outcome, and in some cases, syn-elimination is observed. siue.edu

In the case of this compound, elimination would lead to 1,1,1-trifluoro-2-acetoxyethene. Since the resulting alkene does not have diastereomers, the primary stereochemical consideration relates to the mechanism's requirements on the starting material if it were chiral. The reaction's progression through a planar or rapidly inverting carbanion would influence the stereochemical course if the chlorinated carbon were a stereocenter.

Radical Reactions and Pathways

The presence of a carbon-chlorine bond allows this compound to participate in radical reactions, typically involving the homolytic cleavage of the C-Cl bond.

Initiated Radical Processes

Radical reactions are often chain reactions that require an initiation step to generate the first radical species. libretexts.org For this compound, this can be achieved through:

Photochemical Initiation: Irradiation with ultraviolet (UV) light can provide the energy needed to break the C-Cl bond homolytically, forming a chlorine radical and a 1-acetoxy-2,2,2-trifluoroethyl radical. libretexts.org

Chemical Initiation: The use of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, can generate radicals upon heating. upenn.edu These initiator radicals can then abstract the chlorine atom from the substrate to start a chain reaction.

Once initiated, the resulting carbon-centered radical, the 1-Chloro-2,2,2-trifluoroethyl radical, can participate in various propagation steps, such as addition to alkenes or abstraction of other atoms. libretexts.org

Halogen Atom Abstraction Mechanisms

Halogen atom abstraction, also known as Halogen Atom Transfer (XAT), is a key step in many radical processes. rsc.org It involves the removal of a halogen atom from a molecule by another radical species.

In the context of this compound, a radical (R•) can abstract the chlorine atom to generate the corresponding carbon-centered radical:

R• + CF₃CH(Cl)OAc → R-Cl + CF₃CH(•)OAc

The feasibility of this abstraction depends on the thermodynamics of the reaction, specifically the bond dissociation energies (BDEs) of the bonds being broken and formed. nist.gov The rate of chlorine abstraction is influenced by the stability of the radical being formed. The trifluoromethyl group can influence the stability of the adjacent radical center. The reaction is often propagated by a chain mechanism where the newly formed carbon radical reacts further to regenerate a radical species that can continue the chain. upenn.edu

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Initiation | Generation of initial radical species. | Can be achieved via UV light or chemical initiators (e.g., AIBN), leading to C-Cl bond cleavage. |

| Propagation | A radical reacts to form a new radical that continues the chain. | Involves halogen atom abstraction from the substrate by a radical. |

| Termination | Two radicals combine to form a stable, non-radical product. | Combination of any two radical intermediates present in the reaction mixture. |

| Key Intermediate | 1-acetoxy-2,2,2-trifluoroethyl radical. | Formed via chlorine atom abstraction. |

Rearrangement Reactions and Isomerizations

Rearrangement reactions involve the migration of an atom or group within a molecule. msu.edu For this compound, the potential for rearrangement is limited under typical conditions.

Cationic Rearrangements: Rearrangements involving carbocation intermediates (e.g., Wagner-Meerwein shifts) are highly improbable. As discussed, the formation of a carbocation adjacent to the CF₃ group is energetically unfavorable. siue.edumsu.edu

Radical Rearrangements: While radical rearrangements are known, simple 1,2-migrations are rare. Intramolecular hydrogen shifts (e.g., 1,4 or 1,5-H shifts) can occur in some radical species, but studies on analogous β-alkylthioethyl radicals have shown no evidence for such rearrangements. rsc.org

Catalyzed Rearrangements: It is conceivable that under specific catalytic conditions, such as with Lewis acids, rearrangements could be induced. For instance, zinc salts have been shown to catalyze the rearrangement of related aryl 1-chloroethyl ketones. researchgate.net However, specific studies on this compound are not readily available.

Isomerization to a more stable constitutional or stereoisomer is also a possibility under certain thermal or catalytic conditions, but is not a dominant reaction pathway under standard transformations.

Oxidative and Reductive Transformations of the Ester Moiety

The ester functional group can undergo both oxidative and reductive transformations, though it is generally resistant to mild oxidation.

Reductive Transformations: The ester group can be readily reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the acetate moiety to two alcohol components. This reaction would likely proceed via nucleophilic acyl substitution, followed by reduction of the resulting aldehyde intermediate. The expected products would be 1-chloro-2,2,2-trifluoroethanol and ethanol . The C-Cl bond is generally stable to hydride-based reducing agents under standard conditions.

Oxidative Transformations (Hydrolysis): While the ester itself is not typically "oxidized," the most common transformation under oxidative or harsh conditions is hydrolysis.

Base-catalyzed hydrolysis (saponification): Treatment with a strong base like sodium hydroxide would readily cleave the ester bond, yielding 1-chloro-2,2,2-trifluoroethanol and sodium acetate . This is typically an irreversible and efficient process.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to 1-chloro-2,2,2-trifluoroethanol and acetic acid . This is an equilibrium process.

Studies on the related compound 1-chloro-2,2,2-trifluoroethane (HCFC-133a) show that it can be hydrolyzed at high temperatures to yield trifluoroethanol, indicating the C-Cl bond can be cleaved under forcing conditions, but ester hydrolysis is a much more facile process under milder, standard laboratory conditions. rsc.orgnoaa.gov

Iv. Derivatives and Analogues of 1 Chloro 2,2,2 Trifluoroethyl Acetate: Synthesis and Academic Exploration

Synthesis of Related Chloro-Trifluoroethyl Esters

The synthesis of other related chloro-trifluoroethyl esters has been documented. For example, 2,2,2-trifluoroethyl esters can be synthesized from the corresponding fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. researchgate.net This method offers a mild and efficient route to these esters.

Furthermore, the synthesis of other halogenated ethyl acetates is well-documented and provides insight into the potential synthesis of chloro-trifluoroethyl analogues. For instance, 1-bromoethyl acetate (B1210297) can be prepared by reacting acetyl bromide with acetaldehyde (B116499) or by the addition of hydrogen bromide to vinyl acetate. chemicalbook.com Similarly, 1,2-dichloroethyl acetate is synthesized by the chlorination of vinyl acetate. chemicalbook.com These methods highlight the common strategies for introducing halogens and acetate groups onto an ethyl backbone.

A summary of related chloro-trifluoroethyl esters and their precursors is presented in the table below.

| Ester Derivative | Precursor 1 | Precursor 2 | Synthetic Method |

| 1-Chloro-2,2,2-trifluoroethyl acetate | 1-Chloro-2,2,2-trifluoroethanol | Acetyl chloride/Acetic acid | Esterification iiste.orgchemguide.co.uk |

| 2,2,2-Trifluoroethyl esters | Fatty acids | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Trifluoroethylation researchgate.net |

| 1-Bromoethyl acetate | Acetyl bromide | Acetaldehyde | Halogenation/Esterification chemicalbook.com |

| 1,2-Dichloroethyl acetate | Vinyl acetate | Chlorine | Chlorination chemicalbook.com |

Functionalization of the Acetate Group

The acetate group of this compound and its derivatives is amenable to various chemical transformations, primarily hydrolysis and transesterification. These reactions allow for the modification of the ester functionality, leading to the formation of new compounds with potentially different properties and applications.

Hydrolysis: The ester bond can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 1-chloro-2,2,2-trifluoroethanol and acetic acid. stackexchange.com This reaction is a standard method for the deprotection of acetylated alcohols. The rate and ease of hydrolysis can be influenced by the presence of the electron-withdrawing trifluoromethyl and chloro groups.

Transesterification: This process involves the exchange of the ethoxy group of the ester with another alcohol, leading to the formation of a new ester. masterorganicchemistry.comwikipedia.org Transesterification can be catalyzed by either acids or bases. For example, reacting this compound with a different alcohol (e.g., methanol) in the presence of a suitable catalyst would yield the corresponding methyl ester and 1-chloro-2,2,2-trifluoroethanol. This reaction is a versatile method for diversifying the ester functionality. A study has shown the use of 2,2,2-trifluoroethyl benzoate (B1203000) as an active ester in a chemoselective acylation reaction catalyzed by an N-heterocyclic carbene. google.com

Reduction: The ester group can also be reduced to an alcohol. However, the presence of the chloro and trifluoromethyl groups might influence the choice of reducing agent and reaction conditions to avoid undesired side reactions.

The following table summarizes the key functionalization reactions of the acetate group.

| Reaction | Reagents | Product(s) |

| Hydrolysis | Water, Acid or Base | 1-Chloro-2,2,2-trifluoroethanol, Acetic Acid stackexchange.com |

| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | New ester (R'O-acetyl), 1-Chloro-2,2,2-trifluoroethanol masterorganicchemistry.comwikipedia.org |

Modification of the Halogenation Pattern

Altering the halogen atom or the number of halogen substituents on the ethyl group of this compound can significantly impact the compound's physical and chemical properties. Research in this area focuses on synthesizing analogues with different halogenation patterns to fine-tune reactivity and other characteristics.

The synthesis of analogues with different halogens, such as bromo or iodo derivatives, can be achieved by starting with the corresponding halogenated trifluoroethanols. For example, the synthesis of 1,1,1-trifluoro-2-bromoethane has been reported, which could serve as a precursor for 1-bromo-2,2,2-trifluoroethyl acetate. google.com

Furthermore, the degree of chlorination can be varied. For instance, the synthesis of 1,1-dichloro-2,2,2-tetrafluoroethane has been described, which could potentially be a precursor for a dichloro-trifluoroethyl acetate derivative. google.com The synthesis of 1,1-dichloro-2,2-difluoroethylene (B1203012) from 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) is also known. orgsyn.org

The table below illustrates some examples of derivatives with modified halogenation patterns and their potential precursors.

| Derivative | Potential Precursor(s) |

| 1-Bromo-2,2,2-trifluoroethyl acetate | 1,1,1-Trifluoro-2-bromoethane google.com |

| 1,1-Dichloro-2,2,2-trifluoroethyl acetate | 1,1-Dichloro-2,2,2-trifluoroethanol |

| 1-Iodo-2,2,2-trifluoroethyl acetate | 1,1,1-Trifluoro-2-iodoethane |

Development of Trifluoroethyl-Containing Building Blocks for Complex Molecules

The trifluoroethyl group is a valuable moiety in the design of pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability and binding affinity. Consequently, there is significant academic interest in developing versatile building blocks containing the trifluoroethyl group, including derivatives of this compound.

One approach involves the synthesis of more complex structures from simpler trifluoroethyl-containing precursors. For example, N-(1-chloro-2,2,2-trifluoro-ethyl)acetamide has been synthesized and used in further reactions. orgsyn.org This acetamide (B32628) is a close analogue of this compound and demonstrates the potential for these compounds to act as synthons.

Another area of research is the synthesis of novel fluorinated building blocks via halofluorination and related reactions of cyclic olefins. nih.gov These methods provide access to a variety of fluorine-containing small molecules that can be further elaborated. The development of β-CF3-1,3-enynes as versatile fluorine-containing building blocks has also been explored, leading to the synthesis of various trifluoromethylated heterocycles and other complex structures.

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl) acetamide, a key intermediate for the insecticide fluralaner, highlights the practical application of such building blocks. chemicalbook.com

Comparative Reactivity Studies of Related Derivatives

Understanding the relative reactivity of this compound and its analogues is crucial for predicting their chemical behavior and for designing new synthetic applications. The reactivity is primarily influenced by the nature of the halogen atom and the presence of the trifluoromethyl group.

A study on the mixture toxicity of ethyl α-halogenated acetates provided a clear reactivity trend with the model nucleophile glutathione: ethyl iodoacetate (EIAC) > ethyl bromoacetate (B1195939) (EBAC) >> ethyl chloroacetate (B1199739) (ECAC). nih.gov This trend is consistent with the leaving group ability of the halide ions (I- > Br- > Cl-). It is expected that a similar trend would be observed for the corresponding 1-halo-2,2,2-trifluoroethyl acetates.

The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the carbon atom to which the halogen is attached, thereby enhancing its susceptibility to nucleophilic attack. This would suggest that this compound is more reactive towards nucleophiles than its non-fluorinated counterpart, ethyl chloroacetate.

Studies on the catalytic hydrolysis of chloro-2,2,2-trifluoroethane (HCFC-133a) to produce trifluoroethanol also provide insights into the reactivity of the C-Cl bond in the presence of a trifluoromethyl group. rsc.org

The following table provides a qualitative comparison of the expected reactivity of various haloethyl acetates towards nucleophilic substitution.

| Compound | Expected Relative Reactivity | Rationale |

| Ethyl iodoacetate | Highest | Excellent leaving group (Iodide) nih.gov |

| Ethyl bromoacetate | High | Good leaving group (Bromide) nih.gov |

| This compound | Moderate to High | Good leaving group (Chloride) activated by CF3 group |

| Ethyl chloroacetate | Moderate | Fair leaving group (Chloride) nih.gov |

V. Analytical and Spectroscopic Characterization of 1 Chloro 2,2,2 Trifluoroethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering detailed information about the local electronic environment of individual atoms. For 1-Chloro-2,2,2-trifluoroethyl acetate (B1210297), a combination of proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C) NMR studies provides a complete picture of its molecular framework.

The ¹H NMR spectrum of 1-Chloro-2,2,2-trifluoroethyl acetate is expected to exhibit two main signals corresponding to the distinct proton environments: the methyl (CH₃) protons of the acetate group and the methine (CH) proton at the chloro-substituted carbon.

Methyl Protons (CH₃): This group will produce a singlet in the spectrum, as there are no adjacent protons to cause spin-spin splitting. The chemical shift is anticipated to be in the typical range for an acetate methyl group, generally around δ 2.1 ppm.

Methine Proton (-CH(Cl)CF₃): This single proton is adjacent to the trifluoromethyl (CF₃) group. The three fluorine atoms will couple with the methine proton, splitting its signal into a quartet. The chemical shift of this proton will be significantly downfield due to the electron-withdrawing effects of the adjacent chlorine atom, the trifluoromethyl group, and the acetate oxygen. Its predicted chemical shift would be in the range of δ 5.5-6.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~2.1 | Singlet (s) | N/A |

| -CH(Cl)CF₃ | ~5.5 - 6.5 | Quartet (q) | ³J(H-F) ≈ 7-8 |

Note: The predicted values are based on the analysis of similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR is a powerful tool for studying fluorinated organic molecules. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent.

Trifluoromethyl Group (CF₃): These three fluorine atoms will appear as a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the adjacent methine proton. The chemical shift is expected in the characteristic region for CF₃ groups attached to a stereocenter. The coupling constant, ³J(F-H), will be identical to that observed in the ¹H NMR spectrum for the methine proton.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -70 to -80 | Doublet (d) | ³J(F-H) ≈ 7-8 |

Note: Chemical shifts for ¹⁹F NMR are typically referenced to CFCl₃ (δ = 0 ppm). The predicted values are based on data from analogous fluorinated compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

Methyl Carbon (CH₃): This carbon will appear as a singlet at the upfield end of the spectrum, typically around δ 20-22 ppm.

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear as a singlet in the downfield region, around δ 168-172 ppm.

Methine Carbon (-CH(Cl)CF₃): This carbon is bonded to a chlorine atom and the trifluoromethyl group, both of which are strongly electron-withdrawing. This will cause a significant downfield shift. Furthermore, the signal will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹J(C-F)).

Trifluoromethyl Carbon (-CF₃): This carbon will also be observed as a quartet due to the one-bond coupling with the three attached fluorine atoms (¹J(C-F)).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~20 - 22 | Singlet (s) | N/A |

| C=O | ~168 - 172 | Singlet (s) | N/A |

| -CH(Cl)CF₃ | ~80 - 90 | Quartet (q) | ¹J(C-F) ≈ 280-300 |

| -CF₃ | ~120 - 125 | Quartet (q) | ¹J(C-F) ≈ 280-300 |

Note: The predicted values are based on the analysis of similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is crucial for identifying functional groups and investigating the conformational properties of molecules. The spectra arise from the vibrations of chemical bonds, such as stretching and bending.

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups.

Carbonyl (C=O) Stretch: A strong absorption in the IR spectrum is expected in the region of 1740-1760 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. This is often a strong and sharp peak.

C-O Stretches: The ester group will also exhibit C-O stretching vibrations. The C-O-C asymmetric stretch is typically found in the 1250-1300 cm⁻¹ region, while the symmetric stretch appears around 1000-1100 cm⁻¹.

C-F Stretches: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorptions in the IR spectrum, typically in the range of 1100-1300 cm⁻¹. These bands are often broad and complex.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

C-H Stretches and Bends: The stretching vibrations of the methyl C-H bonds will be observed around 2900-3000 cm⁻¹. The bending vibrations of the methyl group will appear at lower frequencies.

Table 4: Predicted Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (methyl) | 2900 - 3000 | Medium | Medium |

| C=O Stretch (ester) | 1740 - 1760 | Strong | Medium |

| C-O-C Asymmetric Stretch | 1250 - 1300 | Strong | Weak |

| C-F Stretches (CF₃) | 1100 - 1300 | Very Strong | Medium |

| C-O-C Symmetric Stretch | 1000 - 1100 | Medium | Weak |

| C-Cl Stretch | 600 - 800 | Medium | Strong |

Due to rotation around the C-O and C-C single bonds, this compound can exist in different conformational states (rotamers). These conformers may have different energies, and their populations can be temperature-dependent.

Vibrational spectroscopy is a sensitive probe of molecular conformation. Different conformers will have slightly different vibrational frequencies, particularly for skeletal bending and stretching modes, as well as for modes involving the atoms that change their relative positions during rotation. By studying the IR and Raman spectra at different temperatures or in different physical states (e.g., liquid vs. solid), it is possible to identify the presence of multiple conformers. For instance, some vibrational bands may disappear or decrease in intensity upon cooling as the molecule settles into its most stable conformation. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to predict the spectra of different conformers and aid in the assignment of the observed bands. nih.gov This combined approach allows for a detailed understanding of the conformational landscape of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and its subsequent fragmentation. While often resulting in the absence or low abundance of the molecular ion peak for certain molecules, the fragmentation pattern provides a valuable fingerprint for structural elucidation. nih.govnih.gov

For this compound, the molecular ion peak, if observed, would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, with isotopic peaks for the chlorine-37 isotope. However, due to the presence of the labile chloro and trifluoroethyl groups, the molecular ion is expected to be unstable.

The fragmentation of esters in EI-MS typically involves several key pathways, including alpha-cleavage and McLafferty rearrangement. For this compound, the primary fragmentation would likely involve the cleavage of bonds adjacent to the carbonyl group and the loss of stable neutral fragments.

Predicted Major Fragmentation Pathways and Resulting Ions:

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 141/143 | [ClCHCF3]+ | C2HClF3+ | Loss of the acetyl group radical (•COCH3) |

| 117 | [CF3CH2O]+ | C2H2F3O+ | Loss of the chloroacetyl group (ClCOCH3) - less likely |

| 83 | [CF3CH2]+ | C2H2F3+ | Cleavage of the C-O bond |

| 69 | [CF3]+ | CF3+ | Cleavage of the C-C bond in the ethyl group |

| 43 | [CH3CO]+ | C2H3O+ | Alpha-cleavage, loss of the 1-chloro-2,2,2-trifluoroethoxy radical |

This table is based on established fragmentation patterns of esters and halogenated compounds and is predictive in nature.

The presence of the trifluoromethyl group (CF3) is expected to yield a prominent peak at m/z 69. The acylium ion [CH3CO]+ at m/z 43 is also anticipated to be a significant fragment, characteristic of acetate esters. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl:37Cl) would be a key indicator for fragments containing a chlorine atom.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+, with minimal fragmentation. nih.govchemicalbook.com This makes ESI-MS an excellent method for determining the molecular weight of the parent compound.

For this compound, which is a neutral small molecule, ESI may require the use of an appropriate solvent system and additives to promote ionization. researchgate.net The resulting spectrum would be expected to show a primary ion corresponding to an adduct of the intact molecule.

Expected Ions in ESI-MS:

| Ion Type | Formula | Predicted m/z |

| Sodium Adduct | [C4H4ClF3O2 + Na]+ | 199.97 |

| Protonated Molecule | [C4H4ClF3O2 + H]+ | 177.99 |

This table is predictive, based on the principles of ESI-MS.

The choice of positive or negative ion mode would influence the types of ions observed. While positive mode is more common for forming adducts with protons or alkali metals, negative ion mode could potentially be used, though it is generally less favorable for this type of compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and thermally stable compounds in a mixture using gas chromatography, followed by their detection and identification using mass spectrometry. google.com It is a standard method for the analysis of halogenated organic compounds.

In a GC-MS analysis of this compound, the compound would first travel through a capillary column, and its retention time would be characteristic of its volatility and interaction with the column's stationary phase. The separation of compounds in GC is influenced by their boiling points and polarities. google.com Given its structure, this compound is expected to be a volatile compound suitable for GC analysis. The use of trifluoroacetyl derivatives is a known method to enhance volatility for GC-MS analysis of certain compounds. nist.gov

Following separation, the eluted compound enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries or through interpretation of its fragmentation pattern as described in the EI-MS section. GC-MS is also highly effective for quantifying the purity of a sample and identifying any impurities present.

Typical GC-MS Parameters:

| Parameter | Typical Value/Condition |

| Column | Non-polar (e.g., HP-5ms) or mid-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 200-250 °C |

| Oven Program | Temperature gradient (e.g., starting at 50-70 °C, ramping up to 250-300 °C) |

| MS Ionization Mode | Electron Ionization (EI) |

This table provides a general set of parameters and would require optimization for a specific instrument and analysis.

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron Spectroscopy (PES) is a technique that measures the kinetic energies of electrons emitted from a molecule when it is irradiated with high-energy photons, typically in the vacuum ultraviolet (VUV) range. This method provides direct information about the binding energies of electrons in the molecular orbitals, offering insights into the electronic structure of the molecule.

The introduction of chlorine and fluorine atoms is expected to have a significant impact on the electronic structure. The high electronegativity of these atoms will lower the energy of the molecular orbitals, leading to an increase in ionization energies compared to their non-halogenated counterparts. The non-bonding orbitals of the chlorine atom will also give rise to distinct bands in the spectrum. Studies on halogenated ethylenes have shown that the ionization potentials associated with orbitals derived from halogen p atomic orbitals are observable and vary with the halogen substituent. nist.gov

Predicted Features in the Photoelectron Spectrum:

| Orbital Type | Expected Ionization Energy Range (eV) | Contributing Atoms/Groups |

| n(O) - Carbonyl | 10.5 - 11.5 | C=O |

| n(O) - Ether | 11.0 - 12.0 | C-O-C |

| n(Cl) | 11.5 - 13.0 | Cl |

| σ orbitals | > 12.0 | C-C, C-H, C-F, C-Cl |

This table is predictive and based on data from analogous compounds. The ranges are estimates and would require experimental verification.

The fine structure observed in the photoelectron bands can also provide information about the vibrational frequencies of the resulting molecular ion.

Vi. Computational Chemistry and Theoretical Studies of 1 Chloro 2,2,2 Trifluoroethyl Acetate

Quantum Chemical Calculations for Electronic Structure

No specific data is available for 1-Chloro-2,2,2-trifluoroethyl acetate (B1210297).

There are no documented applications of DFT to determine the electronic structure of 1-Chloro-2,2,2-trifluoroethyl acetate in the available literature.

There is no information in the searched literature regarding the use of ab initio methods for the conformational analysis of this compound.

Conformational Analysis and Energy Landscapes

Specific conformational analysis and energy landscape mapping for this compound are not found in the reviewed sources.

No studies on the rotational isomerism of this compound were identified.

The potential energy surface of this compound has not been mapped in the available scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

There are no available computational models elucidating the reaction mechanisms of this compound.

Transition State Theory and Kinetic Parameter Determination

Transition state theory (TST) is a fundamental concept in chemical kinetics used to understand and calculate reaction rates. It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. The rate of reaction is then determined by the concentration of this transition state and the frequency with which it converts to the product.

For the hydrolysis of this compound, a key reaction would involve the nucleophilic attack of a water molecule on the carbonyl carbon. Computational methods, such as Density Functional Theory (DFT), can be employed to model this process and locate the transition state structure. The energy of this transition state relative to the reactants provides the activation energy (Ea), a critical parameter in the Arrhenius equation which governs the temperature dependence of the reaction rate.

While specific calculations for this compound are not published, studies on similar esters demonstrate that electron-withdrawing groups, such as the trifluoromethyl (-CF3) and chloro (-Cl) groups present in this molecule, significantly influence the electronic environment of the carbonyl group. These groups are expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially lowering the activation energy for hydrolysis compared to non-halogenated analogues.

**Table 1: Illustrative Theoretical Kinetic Parameters for Ester Hydrolysis (

Vii. Applications in Advanced Organic Synthesis and Material Science Research

Role as a Synthetic Intermediate for Fluorinated Alcohols and Ethers

The chemical reactivity of 1-chloro-2,2,2-trifluoroethyl acetate (B1210297) makes it a valuable starting material for producing fluorinated alcohols and ethers. These compounds are of interest for their unique properties, which can be imparted to larger molecules. The chlorine atom can be substituted through nucleophilic attack, while the acetate group can be hydrolyzed to yield an alcohol. This dual functionality allows for a two-step conversion to 2,2,2-trifluoroethanol (B45653), a widely used solvent and synthetic building block.

Furthermore, the compound can undergo reactions to form a variety of fluorinated ethers. For example, reaction with alkoxides can lead to the formation of ethers where the chlorine is displaced, and subsequent or concurrent transformation of the acetate group can occur.

Precursor for Advanced Fluorinated Reagents

The utility of 1-chloro-2,2,2-trifluoroethyl acetate extends to its role as a precursor for more complex and specialized fluorinated reagents. These reagents are instrumental in introducing fluorine into organic molecules, a process that can dramatically alter their physical, chemical, and biological properties.

Trifluoroalkylidene derivatives are a class of compounds that contain the CF3C= group. These are valuable intermediates in organic synthesis. This compound can be used to generate such species. For instance, treatment with a strong base can lead to elimination of HCl, forming a transient trifluoroacetyl species that can be trapped or undergo further reactions to generate stable trifluoroalkylidene-containing molecules.

While this compound itself is not typically a direct fluorinating agent for C-F bond formation, its derivatives play a role in this area. The trifluoromethyl group is a key functional moiety, and synthetic transformations of the parent compound can lead to reagents that are active in fluorination chemistry.

Integration into Complex Molecular Architectures

The development of new materials and pharmaceuticals often relies on the ability to construct complex molecular architectures with high precision. This compound serves as a building block in these intricate synthetic pathways.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and material science. The reactivity of this compound allows for its incorporation into various heterocyclic systems. For example, it can react with binucleophiles to form fluorinated rings. The trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity to the resulting heterocyclic products.

Stereoselective synthesis, the ability to produce a single desired stereoisomer of a molecule, is of paramount importance in the synthesis of chiral drugs and materials. While direct applications of this compound in stereoselective reactions are not extensively documented, it can be converted to chiral fluorinated building blocks. These chiral intermediates can then be used in subsequent stereoselective transformations, allowing for the precise control of the three-dimensional arrangement of atoms in the final product.

Contribution to Novel Fluoropolymer Development

The development of new fluoropolymers is driven by the demand for materials with enhanced thermal stability, chemical resistance, and specific surface properties. The incorporation of fluorine-containing monomers is a key strategy in this field. youtube.comalfa-chemistry.com While not a commonly cited monomer, the chemical structure of this compound suggests its potential utility in the synthesis of specialized fluoropolymers.

Its contribution can be envisaged in several ways:

As a functional monomer: The chlorine atom in this compound can serve as a reactive site. In principle, it could undergo polymerization through mechanisms that involve halogenated compounds. More plausibly, it could be used as a co-monomer to introduce the -CH(Cl)CF3 group as a side chain onto a polymer backbone. This pendant group could then serve as a handle for post-polymerization modification, allowing for the grafting of other molecules or the introduction of cross-linking sites.

As a chain-transfer agent: In radical polymerization, the reactivity of the C-Cl bond could allow this compound to act as a chain-transfer agent. This would be a method to control the molecular weight of polymers and to introduce a trifluoroethyl group at the end of a polymer chain. This terminal functionalization can be crucial for modifying the surface properties of the resulting material, such as lowering the surface energy or enhancing hydrophobicity.

The table below outlines the potential roles of this compound in fluoropolymer synthesis, based on its structural features.

| Potential Role | Relevant Structural Feature | Anticipated Outcome in Polymer Structure | Potential Impact on Polymer Properties |

| Co-monomer | Chlorine atom | Introduction of pendant -CH(Cl)CF3 groups | Provides sites for post-polymerization modification |

| Chain-Transfer Agent | Reactive C-Cl bond | Formation of terminal trifluoroethyl groups | Control of molecular weight; modification of surface properties |

It is important to note that the reactivity and suitability of this compound in these roles would need to be experimentally verified.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify new drug leads or other functional molecules. Fluorinated building blocks are highly valued in this field due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity. fluorochem.co.ukresearchgate.net

The structure of this compound makes it a potential reagent for introducing the 1-chloro-2,2,2-trifluoroethyl group into a diverse set of molecules in a combinatorial fashion. The ester linkage can be cleaved to release the 1-chloro-2,2,2-trifluoroethanol, or the chlorine atom could be displaced in nucleophilic substitution reactions.

A more direct application would be analogous to the use of similar reactive esters in library synthesis. For example, the related compound 2,2,2-trifluoroethyl chlorooxoacetate has been successfully employed as a universal reagent for the one-pot parallel synthesis of a library of oxamides. This suggests that this compound could be used in a similar manner, where the chloroacetate (B1199739) moiety acts as a reactive handle to attach the trifluoroethyl-containing fragment to a variety of amine or alcohol scaffolds.

The general scheme for such a hypothetical application in combinatorial synthesis is presented below:

| Step | Description | Role of this compound | Outcome |

| 1. Scaffolding | A diverse set of starting materials (e.g., amines, alcohols) is arrayed in a multi-well plate. | Reagent | |

| 2. Reaction | This compound is added to each well to react with the scaffold molecules. | Building Block | A library of new compounds, each containing the 1-chloro-2,2,2-trifluoroethyl group. |

| 3. Screening | The resulting library is screened for desired properties (e.g., biological activity). | Identification of "hit" compounds. |

The commercial availability of this compound from various chemical suppliers indicates its utility in synthetic chemistry, although specific, large-scale applications in combinatorial library synthesis are not prominently featured in current research literature. cymitquimica.comamfluoro.com

Ix. Future Research Directions and Unexplored Avenues for 1 Chloro 2,2,2 Trifluoroethyl Acetate

Development of Novel Catalytic Transformations

The reactivity of the C-Cl bond in 1-Chloro-2,2,2-trifluoroethyl acetate (B1210297) presents a prime target for novel catalytic transformations. While classical nucleophilic substitution is known, future research will likely focus on more sophisticated metal-catalyzed and organocatalytic cross-coupling reactions.

Palladium-Catalyzed Reactions: Building on recent successes in forming fluorinated heterocycles, palladium(0)-catalyzed reactions could be developed. acs.org For instance, cascade reactions involving the initial coupling at the C-Cl bond followed by intramolecular cyclization could provide rapid access to complex fluorinated ring systems, which are highly sought after in medicinal chemistry. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable approach to activate C-F and other carbon-halogen bonds. acs.org Future studies could explore the selective activation of the C-Cl bond in 1-Chloro-2,2,2-trifluoroethyl acetate for radical-based transformations. This could enable novel carbon-carbon and carbon-heteroatom bond formations that are inaccessible through traditional ionic pathways, potentially using organic photoredox catalysts to promote sustainable chemistry. acs.org

Copper-Catalyzed Reactions: Copper catalysis is a cost-effective alternative to palladium and has shown promise in various fluorination and cross-coupling reactions. nih.gov Investigating copper-catalyzed aminations, etherifications, and trifluoromethylthiolations using this compound as the electrophile could significantly broaden its synthetic utility.

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Potential Reaction Type | Potential Product Class |

|---|---|---|

| Palladium(0) | Suzuki, Stille, Heck, Buchwald-Hartwig | Arylated/alkenylated trifluoroethyl esters, N- and O-arylated derivatives |

| Photoredox (e.g., Iridium, Ruthenium, Organic Dyes) | Radical addition, C-H functionalization | Novel C-C and C-heteroatom bond-containing fluorinated esters |

| Copper(I/II) | Ullmann coupling, Chan-Lam coupling | Diaryl ethers, N-aryl amines, thioethers containing the trifluoroethyl acetate motif |

| Nickel(0) | Reductive coupling, Cross-electrophile coupling | Symmetrical and unsymmetrical bi-aryl compounds and derivatives |

Exploration of Bio-Inspired Synthesis Routes

The principles of green chemistry are increasingly driving the development of biocatalytic and bio-inspired synthetic methods. nih.gov For a chiral molecule like this compound, these approaches are particularly attractive for producing single-enantiomer products, which are crucial for the pharmaceutical industry. nih.govmdpi.com

Future research should focus on:

Enzymatic Resolution: Utilizing enzymes such as lipases and esterases for the kinetic resolution of racemic this compound. These enzymes can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer in high purity. nih.gov This is a well-established green tool for preparing chiral molecules. nih.gov

Asymmetric Synthesis using Whole-Cell Biocatalysts: Employing engineered microorganisms (like E. coli or yeast) that can perform stereoselective reductions or other transformations. magtech.com.cnunimi.it For example, a prochiral ketone precursor could be asymmetrically reduced to a chiral alcohol and subsequently esterified to yield enantiopure this compound.

Halogenase-Mediated Synthesis: Investigating the use of halogenase enzymes for the regioselective and stereoselective introduction of the chlorine atom onto a trifluoroethyl precursor. acs.orgzhaw.ch While challenging, success in this area would represent a significant leap in the sustainable synthesis of chiral halogenated compounds. acs.org

Advanced Functional Material Applications

The incorporation of fluorine atoms into materials can dramatically alter their properties, enhancing thermal stability, chemical resistance, and surface characteristics like hydrophobicity. numberanalytics.comalfa-chemistry.comsigmaaldrich.com this compound, as a fluorinated building block, has unexplored potential in materials science.

Key research avenues include:

Fluoropolymer Synthesis: Using the compound as a monomer or co-monomer in polymerization reactions. The resulting polymers could exhibit unique properties due to the trifluoroethyl group, such as high thermal stability and low surface energy, making them suitable for specialized coatings, membranes, or advanced lubricants. numberanalytics.comyoutube.com

Surface Modification: Grafting this compound onto surfaces (e.g., silica (B1680970), cellulose, or other polymers) to impart hydrophobicity, oleophobicity, and chemical resistance. This could be valuable for creating self-cleaning surfaces or anti-fouling coatings.

Electrolyte Additives: Investigating its use as a co-solvent or additive in electrolytes for lithium-ion batteries. The high electronegativity of fluorine can help in forming a stable solid-electrolyte interphase (SEI) on the anode, potentially improving battery safety and performance.

Integration with Machine Learning for Predictive Synthesis and Reactivity

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties from large datasets. ucla.edueurekalert.org Applying these tools to this compound could accelerate its development and application.

Future directions include:

Reactivity Prediction: Developing ML models trained on datasets of halogenated compounds to predict the reactivity of the C-Cl bond in this compound under various conditions. nih.gov This could help chemists quickly identify optimal catalysts and reaction parameters, saving significant experimental time and resources. ucla.edu

Synthesis Planning: Using retrosynthesis software, enhanced with ML, to identify novel and efficient synthetic routes to derivatives of this compound. These programs can analyze vast reaction databases to propose pathways that a human chemist might overlook.

Property Prediction: Creating quantitative structure-property relationship (QSPR) models to predict the physical and chemical properties of new materials derived from this building block. fnasjournals.com This would allow for the in silico design of functional materials with tailored characteristics before their synthesis.

Table 2: Potential Machine Learning Applications

| ML Application | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| Reaction Yield Prediction | Reactants, catalysts, solvents, temperature, molecular fingerprints | Reaction yield (%) | Optimization of synthetic protocols, reduced experimental cost. ucla.edueurekalert.org |

| Regioselectivity Prediction | Structure of substrate and reagents | Major regioisomer and ratio | Guidance for designing selective reactions involving complex molecules. |

| Halogen Radical Reactivity | Molecular descriptors, pH | Rate constants (logk) | Understanding degradation pathways and reactivity in complex environments. nih.gov |

| Material Property Prediction | Polymer structure derived from the compound | Thermal stability, surface energy, refractive index | In silico design of advanced materials with desired properties. numberanalytics.com |

Sustainability Enhancements in Production and Application

Improving the environmental footprint of chemical processes is a critical goal. rsc.org Future research on this compound should prioritize sustainability.

Greener Synthesis Routes: Developing production methods that avoid hazardous reagents and minimize waste. This could involve catalytic processes that replace stoichiometric reagents or the use of safer halogen sources than elemental chlorine. rsc.orgsciencedaily.com For instance, developing a process using potassium chloride with an oxidant would be a greener alternative to traditional chlorination methods. rsc.org

Atom Economy: Designing reactions that incorporate the entire molecule, or a significant portion of it, into the final product. Catalytic cascade reactions are a powerful tool for improving atom economy.

Recyclable Catalysts and Solvents: Employing heterogeneous catalysts or catalyst systems that can be easily recovered and reused. Similarly, exploring the use of greener, recyclable solvent systems, such as switchable solvents, could drastically reduce the environmental impact of its synthesis and use. rsc.org

Deeper Mechanistic Insights through Advanced Spectroscopic Techniques

A fundamental understanding of reaction mechanisms is crucial for controlling reactivity and selectivity. nih.gov While the reactions of this compound can be inferred from known principles, detailed mechanistic studies are lacking.

Future research should employ:

In Situ Spectroscopy: Using techniques like ReactIR (FTIR), in situ NMR, and Raman spectroscopy to monitor reactions in real-time. This can help identify transient intermediates and provide kinetic data to build a detailed mechanistic picture.

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and rationalize observed selectivity. acs.org This can provide insights into the electronic and steric factors that govern the compound's reactivity. acs.org

Advanced Mass Spectrometry: Using techniques like electrospray ionization-mass spectrometry (ESI-MS) to detect and characterize key intermediates in catalytic cycles, providing direct evidence for proposed mechanisms.

By pursuing these future research directions, the scientific community can unlock the full synthetic and applied potential of this compound, establishing it as a valuable and versatile tool in the ever-expanding world of fluorinated compounds.

Q & A

Q. What are the key physicochemical properties of 1-chloro-2,2,2-trifluoroethyl acetate, and how do they influence experimental handling?

this compound (C₃H₂ClF₅O, MW 184.49) is a colorless liquid with a boiling point of 48.5°C, vapor pressure of 295 mmHg at 25°C, and density of 1.51 g/cm³ . Its low boiling point necessitates storage in sealed, cooled containers to minimize volatilization. The high vapor pressure requires use in well-ventilated areas or fume hoods to avoid inhalation exposure. Refractive index (nD²⁰ = 1.300) and GC purity (>98%) are critical for spectroscopic identification and quality control .

Q. What safety protocols are essential when handling this compound in laboratory settings?